7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 1378951-96-2
Cat. No.: VC2825507
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378951-96-2 |
|---|---|
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13) |
| Standard InChI Key | NFUSYCUHRCOUIN-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=CNN2C1=O)C(=O)O |
| Canonical SMILES | C1=CN=C2C(=CNN2C1=O)C(=O)O |
Introduction
Chemical Identity and Structure
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs to the pyrazolopyrimidine family of compounds, featuring a bicyclic heterocyclic structure with nitrogen atoms at strategic positions. The compound contains a hydroxyl group at position 7 and a carboxylic acid moiety at position 3, which contribute to its chemical reactivity and biological properties.
Basic Chemical Information
The compound is characterized by the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 1378951-96-2 |
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13) |
| Standard InChIKey | NFUSYCUHRCOUIN-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=CNN2C1=O)C(=O)O |
Structural Characteristics
The pyrazolo[1,5-a]pyrimidine core of this compound consists of a fused 5-membered pyrazole ring and a 6-membered pyrimidine ring. The 7-hydroxyl group (which exists as the tautomeric oxo form) and the 3-carboxylic acid group extend from this heterocyclic backbone, creating distinct hydrogen bonding capabilities and acidic properties. This arrangement provides a scaffold with multiple potential interaction sites for biological targets.
Physical and Chemical Properties
Physical Characteristics
The compound exists as a solid at room temperature with specific physical properties that influence its handling and application in research settings.
| Property | Description |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Melting Point | Similar compounds in this class have melting points above 270°C |
| Solubility | Limited solubility in water; better solubility in polar organic solvents |
Chemical Reactivity
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates chemical reactivity characteristic of both carboxylic acids and heterocyclic compounds:
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The carboxylic acid group can undergo typical reactions including esterification, amide formation, and salt formation with bases.
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The hydroxyl group at position 7 exists predominantly in its keto tautomeric form (as indicated by the IUPAC name containing "oxo"), which can participate in nucleophilic substitution reactions.
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The aromatic heterocyclic system can undergo electrophilic substitution reactions, though with regioselectivity influenced by the existing substituents.
Synthesis Methods
Cyclocondensation Reactions
The synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions, which are fundamental in constructing the heterocyclic skeleton. These reactions generally utilize appropriately substituted pyrazoles and carbonyl compounds as starting materials.
A common synthetic approach involves:
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Preparation of 3-aminopyrazole-4-carboxylic acid derivatives
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Condensation with suitable reagents containing carbonyl groups
Alternative Synthetic Routes
Research has explored various synthetic pathways to enhance yield and efficiency in producing this compound and its derivatives:
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Reactions of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents
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Modification of preformed pyrazolo[1,5-a]pyrimidine scaffolds through regioselective functionalization
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One-pot multicomponent reactions that allow for the direct assembly of the heterocyclic system with the desired substitution pattern
Key Reagents and Conditions
The synthesis typically employs the following reagents and conditions:
| Reagent/Condition | Purpose |
|---|---|
| 3-Aminopyrazole derivatives | Core building block for the pyrazole ring |
| Dimethylformamide dimethyl acetal | Formation of enaminone intermediates |
| Acetic acid | Solvent and catalyst for cyclization reactions |
| Basic conditions (e.g., NaOH) | For specific cyclization steps |
| Reflux conditions | To provide necessary activation energy |
Structural Variations and Related Compounds
Structural Analogs
Several structural analogs of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been synthesized and studied, including:
| Compound | Key Differences | CAS Number |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks hydroxyl group at position 7 | 25940-35-6 |
| 5-(4-Chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Contains 4-chlorophenyl group at position 5 | 871573-69-2 |
| 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Contains chloromethyl group at position 5 | 2092163-99-8 |
| 6-Benzyl-5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Contains benzyl and chloro groups at positions 6 and 5 | Not specified |
Comparative Analysis
Structural variations significantly impact the properties and potential applications of these compounds:
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The presence of a hydroxyl group at position 7 enhances hydrogen bonding capabilities and influences solubility.
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Substitution at position 5 with aromatic or halogenated groups modifies the electronic distribution and potentially the binding affinity to biological targets.
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The carboxylic acid at position 3 provides a common anchoring point for further modifications and potential conjugation with other molecules.
Biological Activities and Applications
Pharmacological Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including those with 7-hydroxyl and 3-carboxylic acid functionalities, demonstrate various biological activities:
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Enzyme inhibition properties
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Potential antitumor activities
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Anti-inflammatory effects
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Interaction with specific biological receptors
The hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in protein binding sites, potentially contributing to the compound's biological activity profile.
Research Applications
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives serve as:
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Building blocks for the synthesis of more complex bioactive compounds
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Chemical probes for studying biological systems
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Intermediates in the development of potential pharmaceutical agents
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2A | H319 |
| Respiratory Irritation | STOT SE Category 3 | H335 |
Analytical Methods and Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the heterocyclic structure and substituents
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid (C=O stretch) and hydroxyl/oxo groups
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UV-Visible Spectroscopy: Characterizes the conjugated heterocyclic system
Chromatographic Analysis
Chromatographic methods used for analysis and purification include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for derivatives with sufficient volatility
| Aspect | Details |
|---|---|
| Purity | Typically ≥95% for research-grade material |
| Pricing | Research quantities range from approximately $180-250 per gram |
| Packaging | Usually supplied in small quantities (1g) for research use |
| Regulatory | For research use only; not for human or veterinary use |
Future Research Directions
Structural Modifications
Potential areas for future research include:
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Development of position-specific derivatives to enhance biological activity
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Introduction of bioisosteres to replace the carboxylic acid or hydroxyl groups
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Exploration of metal complexation capabilities
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Investigation of prodrug approaches utilizing the carboxylic acid functionality
Biological Evaluation
Future biological studies may focus on:
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Screening against a wider range of biological targets
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Investigation of structure-activity relationships
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Evaluation of pharmacokinetic properties of derivatives
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Exploration of potential synergistic effects with established therapeutic agents
Synthetic Methodology Advancements
Improvements in synthesis may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume